
3-Chloro-2,5-dimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,5-dimethylbenzaldehyde: is an aromatic aldehyde with the molecular formula C9H9ClO. It is characterized by the presence of a chlorine atom and two methyl groups attached to a benzene ring, along with an aldehyde functional group. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2,5-dimethylbenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed:
Oxidation: 3-Chloro-2,5-dimethylbenzoic acid.
Reduction: 3-Chloro-2,5-dimethylbenzyl alcohol.
Substitution: 3-Methoxy-2,5-dimethylbenzaldehyde (when chlorine is replaced by a methoxy group).
Applications De Recherche Scientifique
3-Chloro-2,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,5-dimethylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The chlorine atom and methyl groups on the benzene ring influence the compound’s reactivity and selectivity in these reactions .
Comparaison Avec Des Composés Similaires
- 3-Chloro-2,5-dihydroxybenzyl alcohol
- 3-Chlorobenzyl alcohol
- Chlorobenzene
- Hydroquinone
- Chlorohydroquinone
Comparison: 3-Chloro-2,5-dimethylbenzaldehyde is unique due to the presence of both chlorine and methyl groups on the benzene ring, which affects its chemical reactivity and physical properties. Compared to similar compounds, it offers distinct reactivity patterns, making it valuable in specific synthetic applications .
Propriétés
Formule moléculaire |
C9H9ClO |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
3-chloro-2,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H9ClO/c1-6-3-8(5-11)7(2)9(10)4-6/h3-5H,1-2H3 |
Clé InChI |
FENXSLDBWHFZKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Cl)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


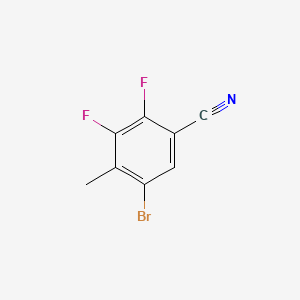
![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)
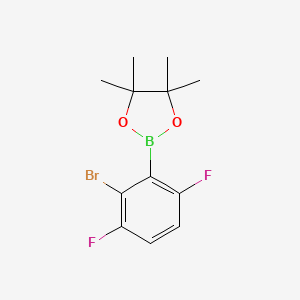
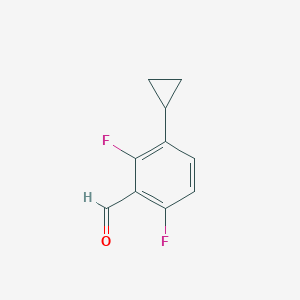
![1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019942.png)
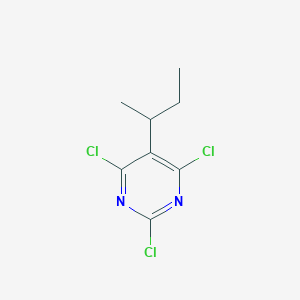
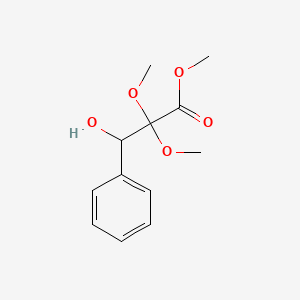

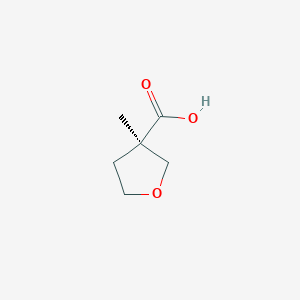
![rel-(1S,4S)-2-Benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019971.png)
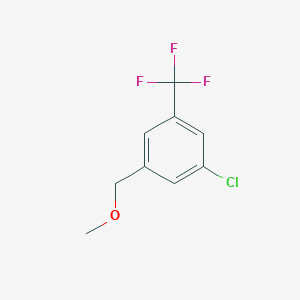

![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14019995.png)

